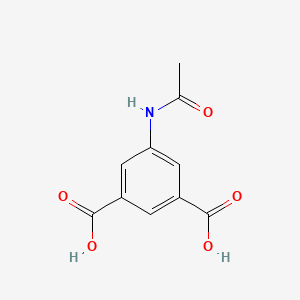

5-Acetamidobenzene-1,3-dicarboxylic acid

Overview

Description

5-Acetamidobenzene-1,3-dicarboxylic acid (5-ABDCA) is an important compound in the field of organic chemistry. It is a carboxylic acid derivative of the aromatic compound acetamidobenzene and is commonly used in the synthesis of organic compounds. 5-ABDCA is also used as a reagent for the hydrolysis of esters, amides, and other compounds. In addition, 5-ABDCA has been found to have a wide range of scientific research applications, including in the fields of biochemistry and physiology.

Scientific Research Applications

Analytical Chemistry Application

5-Acetamidobenzene-1,3-dicarboxylic acid, as a related compound to 3-Acetamidobenzene-1,2-dicarboxylic acid, is significant in analytical chemistry. A study by Shinde et al. (2018) developed a novel HPLC method for estimating a genotoxic impurity, 3-Acetamidobenzene-1,2-dicarboxylic acid, in the synthesis of key pharmaceutical materials. This method is essential for ensuring the purity and safety of pharmaceutical products (Shinde, Shirke, Dwivedi, & Dhuppad, 2018).

Synthesis and Anti-inflammatory Properties

In the field of medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. Radwan, Shehab, and El-Shenawy (2009) synthesized 5-substituted benzo[b]thiophene derivatives, including compounds related to this compound, which exhibited potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Antitrypanosomal Activity

Another application in pharmacology is demonstrated by Ulrich and Cerami (1984), who tested derivatives of 1,3-arylene diketone bis(guanylhydrazone), including 5-acetamido analogues, for their activity against Trypanosoma brucei infections. The 5-acetamido analogue showed approximately double the activity compared to the parent compound, highlighting its potential as a trypanocidal agent (Ulrich & Cerami, 1984).

Functionalization in Material Science

In material science, this compound plays a role in the functionalization of single-walled carbon nanotubes (SWCNTs). Kharissova, Kharisov, and Leija Gutiérrez (2017) explored the functionalization of SWCNTs using aromatic and heterocyclic amines, including 5-aminobenzene-1,3-dicarboxylic acid, to improve their solubility and dispersion in various solvents. This functionalization is crucial for the practical application of SWCNTs in various technological fields (Kharissova, Kharisov, & Leija Gutiérrez, 2017).

Polymer Chemistry

In polymer chemistry, the structural analogues of this compound are used in synthesizing novel aromatic polyamides. Hsiao and Chang (1996) synthesized high-molecular-weight polyamides using dicarboxylic acids containing benzene rings, demonstrating the utility of these compounds in creating new materials with desirable physical properties (Hsiao & Chang, 1996).

Mechanism of Action

Target of Action

It’s known that dicarboxylic acids, in general, can interact with various biological targets, including enzymes and receptors

Mode of Action

Dicarboxylic acids are known to interact with their targets through various mechanisms, such as hydrogen bonding and electrostatic interactions . The presence of two carboxyl groups in the molecule may enhance its ability to form these interactions .

Biochemical Pathways

Dicarboxylic acids can participate in various biochemical reactions, including hydroxylation reactions, aldol condensation, and esterification

Pharmacokinetics

It’s known that the compound has a molecular weight of 20995, a density of 163±01 g/cm3, a melting point of >300 °C, and a boiling point of 5907±600 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Dicarboxylic acids can influence cellular processes through their interactions with various targets

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Acetamidobenzene-1,3-dicarboxylic acid. For instance, the compound is stable in air but may decompose under high temperature or high humidity conditions . Additionally, light intensity and relative humidity can affect the concentrations of dicarboxylic acids in the environment .

properties

IUPAC Name |

5-acetamidobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-5(12)11-8-3-6(9(13)14)2-7(4-8)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQYZSYKZQESPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287379 | |

| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6344-50-9 | |

| Record name | 6344-50-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetamidobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

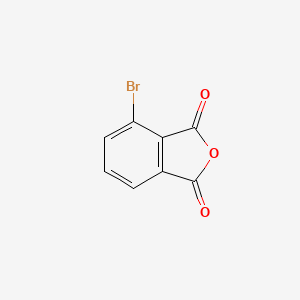

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)